Trypacidin

Vue d'ensemble

Description

Trypacidin is a secondary metabolite produced by the opportunistic human pathogen Aspergillus fumigatus. It is a spore-borne toxin known for its cytotoxic properties, particularly towards lung cells. This compound has been identified as one of the main compounds in the spores of Aspergillus fumigatus, alongside tryptoquivaline F, fumiquinazoline C, questin, and monomethylsulochrin .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The biosynthesis of trypacidin in Aspergillus fumigatus involves a gene cluster that encodes the enzymes required for its production. The key enzyme in this pathway is a polyketide synthase, which catalyzes the formation of the this compound structure . The synthetic route involves the extraction of culture extracts using reverse-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-mass spectrometry (LC-MS) to isolate and purify this compound .

Industrial Production Methods: the production process would likely involve the cultivation of Aspergillus fumigatus under controlled conditions, followed by extraction and purification of the compound using techniques such as RP-HPLC and LC-MS .

Analyse Des Réactions Chimiques

Types of Reactions: Trypacidin undergoes several types of chemical reactions, including oxidation and reduction. It is known to initiate the intracellular formation of nitric oxide and hydrogen peroxide, leading to oxidative stress and necrotic cell death .

Common Reagents and Conditions: The common reagents used in the study of this compound’s chemical reactions include nitric oxide and hydrogen peroxide. The conditions typically involve exposure of lung cells to this compound, leading to the formation of these reactive oxygen species .

Major Products Formed: The major products formed from the reactions involving this compound are nitric oxide and hydrogen peroxide. These reactive oxygen species contribute to the cytotoxic effects of this compound on lung cells .

Applications De Recherche Scientifique

Antibacterial Activity

One of the primary applications of trypacidin is its antibacterial activity against pathogenic bacteria. A study investigated its effects on Vibrio parahaemolyticus, a common aquatic pathogen. The minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) of this compound were determined to be 31.25 µg/mL and 62.5 µg/mL, respectively, demonstrating superior effectiveness compared to streptomycin sulfate . The compound was shown to disrupt cell wall integrity and membrane permeability in bacterial cells, leading to cell death through mechanisms such as nucleic acid leakage .

Antifungal Properties

In addition to its antibacterial properties, this compound has been identified as an antifungal agent. Research indicates that it can inhibit the growth of Candida albicans, a common fungal pathogen. The ability of this compound to impede fungal growth suggests its potential use in treating fungal infections, particularly in immunocompromised patients who are more susceptible to opportunistic infections .

Cytotoxic Effects

This compound's cytotoxic properties have been explored in various human cell lines. For instance, it has been shown to decrease cell viability in A549 pulmonary adenocarcinoma cells and human bronchial epithelial cells, with an IC50 value around 7 µM . This suggests that this compound could potentially be developed into a therapeutic agent for certain types of cancer or respiratory diseases.

Case Studies

Several case studies highlight the practical applications of this compound:

- Aquatic Pathogen Control : In aquaculture settings, this compound's efficacy against Vibrio parahaemolyticus could lead to its use as a natural antibacterial agent in fish farming, potentially reducing reliance on synthetic antibiotics .

- Cancer Research : The cytotoxic effects on cancer cell lines open avenues for further research into this compound as a chemotherapeutic agent. Studies focusing on its selective toxicity towards cancerous cells while sparing normal cells are warranted .

- Fungal Infection Treatment : Given its antifungal properties, further investigation into this compound could lead to novel treatments for fungal infections that are resistant to conventional therapies .

Summary Table of this compound Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antibacterial | Effective against Vibrio parahaemolyticus | MIC: 31.25 µg/mL; MBC: 62.5 µg/mL |

| Antifungal | Inhibits growth of Candida albicans | Potential use in treating fungal infections |

| Cytotoxicity | Reduces viability of A549 cancer cells | IC50 ~ 7 µM; induces cell lysis |

| Immune Modulation | Inhibits neutrophil migration | May modulate immune responses |

Mécanisme D'action

The mechanism of action of trypacidin involves the induction of oxidative stress in target cells. Upon exposure to this compound, cells produce nitric oxide and hydrogen peroxide, leading to oxidative damage and necrotic cell death. This process does not involve the apoptosis pathway, as this compound does not induce apoptotic bodies or a decrease in mitochondrial membrane potential . The molecular targets of this compound include lung cells and immune cells, such as macrophages and amoebae .

Comparaison Avec Des Composés Similaires

Trypacidin is structurally related to other polyketide compounds produced by Aspergillus fumigatus, such as endocrocin and fumicycline . These compounds share similar biosynthetic pathways and have related biological activities. For example, endocrocin has immunosuppressive properties, while this compound exhibits cytotoxic and antiphagocytic activities .

Similar Compounds:- Endocrocin

- Fumicycline

- Tryptoquivaline F

- Fumiquinazoline C

- Questin

- Monomethylsulochrin

This compound’s uniqueness lies in its potent cytotoxicity and its role in immune evasion, making it a valuable compound for studying fungal pathogenicity and host-pathogen interactions .

Activité Biologique

Trypacidin is a bioactive compound produced by the opportunistic pathogen Aspergillus fumigatus, which has garnered attention for its potential therapeutic applications and its role in fungal pathogenesis. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, biosynthesis, and implications in health.

Overview of this compound

This compound is a polyketide-derived metabolite known for its antiprotozoal and antibacterial activities. It is primarily produced by Aspergillus fumigatus, a fungus that can cause serious infections, especially in immunocompromised individuals. The compound's structure and biosynthetic pathways have been subjects of research to understand its functional roles better.

Antimicrobial Activity

Recent studies have highlighted the significant antimicrobial properties of this compound, particularly against aquatic pathogens such as Vibrio parahaemolyticus. The minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) of this compound against this bacterium were determined to be 31.25 µg/mL and 62.5 µg/mL, respectively. This activity was found to be superior to that of streptomycin sulfate, a commonly used antibiotic.

Table 1: Antimicrobial Activity of this compound

| Compound | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| This compound | 31.25 | 62.5 |

| Streptomycin Sulfate | 62.5 | 125 |

The mechanism of action involves the disruption of cell wall integrity and membrane permeability in Vibrio parahaemolyticus, leading to cell death. Studies showed significant increases in absorbance at 260 nm and 280 nm, indicating nucleic acid and protein leakage from treated bacterial cells, which confirms the destructive effect of this compound on bacterial membranes .

Biosynthesis of this compound

The biosynthesis of this compound is regulated by specific gene clusters within A. fumigatus. Research has identified 13 gene clusters involved in its production, with key regulatory genes such as LaeA and BrlA playing crucial roles in the metabolic pathways leading to this compound synthesis . The genetic basis for this compound production was elucidated through genome mining, revealing that the polyketide synthase tynC is essential for its biosynthesis; deletion of this gene resulted in the complete absence of this compound production .

Case Studies

Case Study 1: Antimicrobial Efficacy Against Vibrio parahaemolyticus

In an experimental setup, Vibrio parahaemolyticus cultures were treated with varying concentrations of this compound. The results indicated that higher concentrations led to a more pronounced inhibition of bacterial growth. The growth curves demonstrated that at concentrations of 31.25 µg/mL and 62.5 µg/mL, there was nearly no growth observed compared to control groups .

Case Study 2: Induction of this compound Production

Another study explored how various crude drug extracts could induce this compound production in A. fumigatus. The aqueous fractions from nine herbal extracts were found to significantly enhance this compound biosynthesis compared to other fractions, suggesting potential applications in modulating fungal metabolite production for therapeutic purposes .

Implications for Health

The biological activity of this compound extends beyond its antimicrobial properties; it also plays a role in the pathogenesis of pulmonary aspergillosis caused by A. fumigatus. Understanding the mechanisms behind this compound's effects can lead to novel therapeutic strategies for treating infections caused by this pathogen.

Propriétés

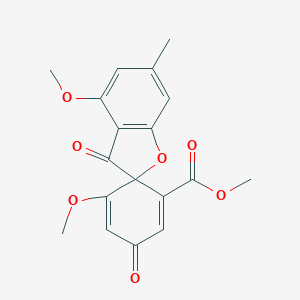

IUPAC Name |

methyl 4,5'-dimethoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-9-5-12(22-2)15-13(6-9)25-18(16(15)20)11(17(21)24-4)7-10(19)8-14(18)23-3/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZYINVXZDQCKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)OC)C(=O)C3(O2)C(=CC(=O)C=C3OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00940533 | |

| Record name | Methyl 4,6'-dimethoxy-6-methyl-3,4'-dioxo-3H-spiro[1-benzofuran-2,1'-cyclohexa[2,5]diene]-2'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1900-29-4 | |

| Record name | Trypacidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1900-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiro(benzofuran-2(3H),1'-(2,5)cyclohexadiene)-2'-carboxylic acid, 4,6'-dimethoxy-6-methyl-3,4'-dioxo-, methyl ester, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001900294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4,6'-dimethoxy-6-methyl-3,4'-dioxo-3H-spiro[1-benzofuran-2,1'-cyclohexa[2,5]diene]-2'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Research indicates that trypacidin induces the intracellular production of nitric oxide (NO) and hydrogen peroxide (H2O2) within the first hour of exposure to human lung cells []. This oxidative stress ultimately leads to necrotic cell death within 24 hours. Importantly, the apoptotic pathway does not appear to be involved in this cell death process [].

A: this compound demonstrates toxicity towards both the human A549 lung cell line and human bronchial epithelial cells at similar concentrations, suggesting a broader cytotoxic effect on lung cells rather than specific cell type targeting [].

A: While this compound is known to possess antiphagocytic properties [, ], the relationship between this activity and its cytotoxicity remains unclear and requires further investigation.

A: The molecular formula of this compound is C18H12O7 and it has a molecular weight of 340.28 g/mol [, ].

A: The structure of this compound has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) [, , , , , ]. These studies provide detailed information on the compound's chemical shifts, coupling constants, and fragmentation patterns, enabling structural characterization and identification.

ANone: Currently, the available research primarily focuses on this compound's biological activity and biosynthetic pathway. Information regarding its material compatibility, stability under different environmental conditions, and potential applications beyond the biomedical field is limited and requires further exploration.

ANone: this compound is not known to exhibit catalytic activity. Its biological activity stems from its chemical structure and interaction with biological targets, rather than facilitating chemical reactions.

ANone: While computational methods could provide valuable insights into this compound's interactions with its biological targets, there is currently a lack of published research utilizing techniques like molecular docking, molecular dynamics simulations, or quantitative structure-activity relationship (QSAR) modeling.

A: Although detailed SAR studies are lacking, the discovery of 1,2-seco-trypacidin, a this compound derivative [, , ], suggests that modifications to the core structure can influence its biological activity. Further investigations are needed to establish a comprehensive SAR profile and guide the development of analogs with improved potency or altered selectivity.

ANone: Research on this compound's stability under various conditions (e.g., temperature, pH, light) and its formulation into drug delivery systems is currently limited. Investigating these aspects would be crucial for translating its biological activity into practical therapeutic applications.

ANone: Information about this compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion, is currently limited. Further research is needed to understand its behavior in vivo and evaluate its potential as a therapeutic agent.

ANone: Currently, there is no published data on resistance mechanisms to this compound. This knowledge gap needs to be addressed, especially if this compound is to be developed as a potential therapeutic agent.

A: this compound exhibits cytotoxicity against human lung cells [], indicating potential toxicity. Thorough toxicological evaluations are essential to determine its safety profile and guide future research directions.

ANone: While the currently available research primarily focuses on this compound's isolation, structural characterization, and preliminary biological evaluation, several aspects, including drug delivery, biomarker development, analytical method validation, environmental impact assessment, and other related fields, remain largely unexplored. Addressing these knowledge gaps will be crucial for fully understanding this compound's potential and enabling its safe and effective utilization.

A: The discovery of this compound dates back to the mid-20th century []. Key milestones include its isolation and initial characterization from Aspergillus fumigatus [, , ], determination of its antiprotozoal activity [, ], and more recent investigations into its cytotoxic effects on human lung cells and its potential as an antiphagocytic agent [, , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.